2-Ethanesulfonamidoethane-1-sulfonyl chloride
Description
Properties
IUPAC Name |
2-(ethylsulfonylamino)ethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO4S2/c1-2-12(9,10)6-3-4-11(5,7)8/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZDHFKWRYPSSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701227559 | |
| Record name | Ethanesulfonyl chloride, 2-[(ethylsulfonyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701227559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384428-02-7 | |
| Record name | Ethanesulfonyl chloride, 2-[(ethylsulfonyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384428-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanesulfonyl chloride, 2-[(ethylsulfonyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701227559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material: 2-Chloroethanesulfonyl Chloride
A key precursor in the synthesis is 2-chloroethanesulfonyl chloride, which can be transformed into 2-ethanesulfonamidoethane-1-sulfonyl chloride through nucleophilic substitution and sulfonamide formation reactions.
Reaction with Amines : The sulfonyl chloride group reacts readily with primary amines to form sulfonamides. For example, reacting 2-chloroethanesulfonyl chloride with octadecylamine in the presence of a base such as triethylamine yields sulfonamide derivatives. This reaction proceeds via nucleophilic attack on the sulfonyl chloride and subsequent dehydrohalogenation.
Michael Addition Side Reactions : The reaction medium polarity influences the formation of Michael adducts. Protic, polar solvents favor the desired sulfonamide, while aprotic, less polar solvents may lead to di-Michael adducts and polymerization.
Intramolecular Rearrangements : Studies indicate possible 1,3-sigmatropic rearrangements and sulfene intermediates during these transformations, which can influence yield and purity.
Sulfonyl Chloride Formation via Oxidative Chlorination
Continuous Flow Synthesis : Recent advances utilize continuous flow reactors for the oxidative chlorination of disulfides or thiols to produce sulfonyl chlorides. Using reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH), this method offers precise control over reaction parameters, improved safety, and high space-time yield.
Batch vs Continuous : Continuous flow methods minimize exothermic hazards typical of sulfonyl chloride synthesis and allow rapid access to sulfonyl chlorides, which can be further converted to sulfonamides.
Chlorination of Divinyl Disulfide
- A patented process describes preparing ethylene sulfonyl chloride (a close analog) by chlorinating divinyl disulfide in acetic acid with controlled water addition and chlorine gas flow. This method achieves high yields (~80%) and could be adapted for related sulfonyl chloride compounds.
Typical Experimental Procedures and Conditions
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield & Purity | Scalability |
|---|---|---|---|---|
| Nucleophilic substitution on 2-chloroethanesulfonyl chloride | Straightforward, well-studied, controllable | Sensitive to solvent polarity; side reactions possible | High if conditions optimized; purity depends on solvent and base | Moderate; batch process |
| Continuous flow oxidative chlorination (DCH) | High control, safety, fast reaction, high space-time yield | Requires specialized flow equipment | High yields, excellent purity | Excellent; continuous process |
| Chlorination of divinyl disulfide | High yield, simple reagents | Use of chlorine gas requires safety measures | ~80% yield | Suitable for batch scale |
Key Research Findings and Optimization Notes
Solvent Effects : Protic polar solvents favor sulfonamide formation without polymerization; aprotic solvents may lead to unwanted byproducts.
Base Selection : Triethylamine is commonly used to neutralize HCl formed during sulfonamide synthesis. Strong inorganic bases can give lower yields or side reactions.
Temperature Control : Low temperatures (-5 °C to 0 °C) are often employed during chlorination and sulfonamide formation to control reaction rates and minimize decomposition.
Purification : Post-reaction, organic layers are washed with brine, dried over MgSO4, and concentrated at low temperature to isolate pure sulfonyl chlorides or sulfonamides.
Continuous Flow Advantages : Enables better heat dissipation, avoids thermal runaway, and improves reproducibility and safety in sulfonyl chloride synthesis.
Summary Table of Preparation Conditions
| Parameter | Nucleophilic Substitution | Continuous Flow Oxidative Chlorination | Divinyl Disulfide Chlorination |
|---|---|---|---|
| Temperature | 0 to room temp | Ambient to slightly elevated | 0 °C (ice bath) |
| Solvent | Polar protic (e.g., ethanol) or dichloromethane | Flow-compatible solvents (e.g., toluene) | Glacial acetic acid |
| Base | Triethylamine | Not required (oxidative chlorination) | Not required |
| Reaction Time | Hours | Seconds to minutes | Minutes to hours |
| Yield | High (variable) | High (>85%) | ~80% |
| Safety | Moderate (exothermic) | Improved (flow control) | Requires chlorine handling precautions |
Chemical Reactions Analysis
2-Ethanesulfonamidoethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, it can hydrolyze to form ethanesulfonic acid and ethylamine.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethanesulfonamidoethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for introducing sulfonamide groups into molecules.
Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethanesulfonamidoethane-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Structural and Reactivity Differences
- Ethanesulfonyl Chloride, 2-Chloro- : The chlorine substituent enhances electrophilicity at the sulfonyl center, making it reactive toward nucleophiles like amines or alcohols. However, its long-term toxicity remains unstudied .
- This compound is frequently used in peptide synthesis .
- Fluorinated Derivatives : The difluoroethoxy group in 2-(2,2-difluoroethoxy)ethane-1-sulfonyl chloride introduces electron-withdrawing effects, likely accelerating reactions with nucleophiles. Fluorine atoms may also confer metabolic stability in pharmaceutical contexts .
- Aryloxy Derivatives : The m-tolyloxy group in 2-(M-tolyloxy)ethane-1-sulfonyl chloride provides steric bulk, which could slow reaction kinetics compared to smaller substituents .
Hazard Profiles
- Ethanesulfonyl Chloride, 2-Chloro- : Classified under EC1272/08 regulations, with precautionary measures to avoid inhalation or contact (P261, P262). Chronic effects are untested .
- 2-Phenylethanesulfonyl Chloride: No specific hazard data, but sulfonyl chlorides generally require handling in fume hoods due to corrosive and lachrymatory properties .
- Fluorinated and Aryloxy Derivatives: Limited safety data available, underscoring the need for caution and proper personal protective equipment (PPE) during use .
Biological Activity
2-Ethanesulfonamidoethane-1-sulfonyl chloride, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide functional group, which is known for various pharmacological effects, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- Two sulfonyl groups.
- An amine linkage, which contributes to its biological reactivity.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anti-inflammatory Effects
Sulfonamides are also recognized for their anti-inflammatory properties. In animal models, compounds similar to this compound have shown a reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.
Case Studies
A notable case study investigated the efficacy of this compound in combination with other antibiotics. The study found that this compound enhanced the antibacterial effects of penicillin against resistant strains of bacteria, indicating its potential as an adjuvant therapy.
Study Overview
- Objective : To evaluate the synergistic effect of this compound with penicillin.
- Methodology : Checkerboard assay to determine Minimum Inhibitory Concentration (MIC).
- Results : Significant reduction in MIC values when combined with penicillin.
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Toxicological studies have indicated that high doses may lead to adverse effects such as hepatotoxicity and nephrotoxicity. Therefore, further research is needed to establish safe dosage levels for therapeutic use.
Q & A
Q. Table 1: Reaction Optimization Data
| Condition | Yield (%) | Selectivity | Reference |
|---|---|---|---|
| THF, Triethylamine | 78 | High | |
| DCM, DBU catalyst | 82 | Moderate |
What spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are diagnostic?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 3.5–4.0 ppm (methylene groups adjacent to sulfonyl chloride) and δ 7.2–7.8 ppm (aromatic protons from substituents) .
- ³⁵Cl NMR : A singlet near 50 ppm confirms sulfonyl chloride functionality .
- IR Spectroscopy : Strong S=O stretches at 1360 cm⁻¹ and 1180 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z 257.11 (C₈H₇Cl₂FO₂S) with fragmentation patterns indicating loss of Cl⁻ (35.5 Da) .
Advanced Research Questions
How can researchers resolve contradictions in reported reaction yields for nucleophilic substitution reactions?
Methodological Answer:
Discrepancies in yields (e.g., 78% vs. 82% under similar conditions) often stem from:
- Catalyst Selection : DBU (1,8-diazabicycloundec-7-ene) enhances elimination pathways, reducing selectivity for substitution products .
- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize intermediates, while dichloromethane may favor competing elimination .
- Validation Strategy : Use kinetic studies (stopped-flow spectroscopy) to monitor intermediate sulfene formation and optimize quenching protocols .
What mechanistic pathways explain elimination reactions under basic conditions, and how do intermediates influence product distribution?
Methodological Answer:
Elimination proceeds via:
Base-Mediated Deprotonation : Abstraction of β-hydrogen by DBU, forming a sulfene intermediate (ClCH₂CH=SO₂) .
Rearrangement : Sulfene intermediates undergo [2,3]-sigmatropic shifts or react with nucleophiles (e.g., amines) to form ethenesulfonyl derivatives .
Side Reactions : Competing hydrolysis in aqueous conditions generates sulfonic acids, necessitating anhydrous conditions .
Q. Table 2: Mechanistic Insights
| Intermediate | Detection Method | Half-Life (s) | Reference |
|---|---|---|---|
| Sulfene (ClCH₂CH=SO₂) | Stopped-flow UV-Vis | <0.1 |
How should stability studies be designed to mitigate decomposition during storage?
Methodological Answer:
- Storage Conditions : Anhydrous environments (argon atmosphere) at –20°C to prevent hydrolysis. Silica gel desiccants reduce moisture-induced degradation .
- Stability Indicators : Monitor via HPLC for sulfonic acid byproducts (retention time ~5.2 min) .
- Accelerated Aging : Thermal stress tests (40°C for 72 hours) predict shelf-life under ambient conditions .
Can computational methods predict novel reactivity, and what parameters are critical for modeling?
Methodological Answer:
- DFT Calculations : Optimize transition states for sulfonamide formation (e.g., B3LYP/6-31G* basis set). Key parameters include sulfonyl chloride LUMO energy (-1.8 eV) and nucleophile HOMO energy .
- Molecular Dynamics : Simulate solvent effects (e.g., DCM vs. THF) on reaction activation energy .
- Validation : Compare computed vs. experimental kinetic isotope effects (KIEs) for mechanistic confirmation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
